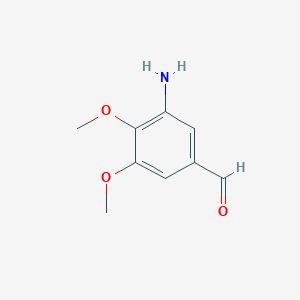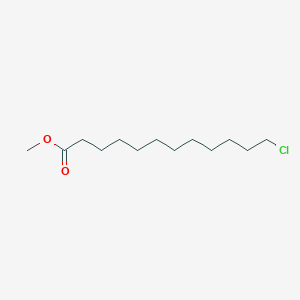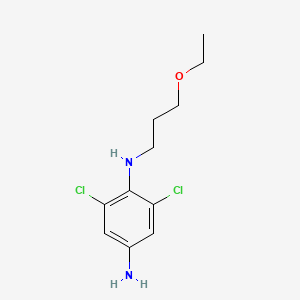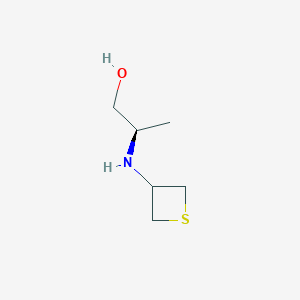
(R)-2-(Thietan-3-ylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Thietan-3-ylamino)propan-1-ol is a chiral compound that features a thietane ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thietan-3-ylamino)propan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One possible synthetic route could involve the cyclization of a suitable precursor to form the thietane ring, followed by functional group transformations to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of catalytic processes, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Thietan-3-ylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Thietan-3-ylamino)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the thietane ring and amino group suggests that it could interact with biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, ®-2-(Thietan-3-ylamino)propan-1-ol could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(Thietan-3-ylamino)propan-1-ol would depend on its specific interactions with molecular targets. The amino group may form hydrogen bonds or ionic interactions with proteins, while the thietane ring could interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Thietan-3-ylamino)ethanol: Similar structure but with an ethanol backbone.
®-2-(Thietan-3-ylamino)butan-1-ol: Similar structure but with a butanol backbone.
®-2-(Thietan-3-ylamino)propan-2-ol: Similar structure but with a secondary alcohol.
Uniqueness
®-2-(Thietan-3-ylamino)propan-1-ol is unique due to its specific combination of functional groups and chiral center. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
(2R)-2-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H13NOS/c1-5(2-8)7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
VZQZVMNANWXKAG-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CO)NC1CSC1 |
SMILES canónico |
CC(CO)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


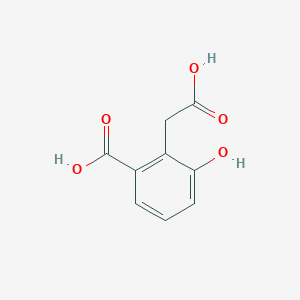
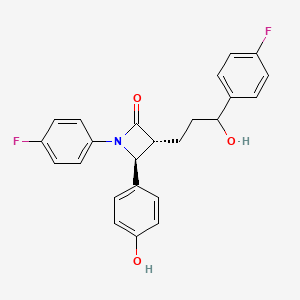
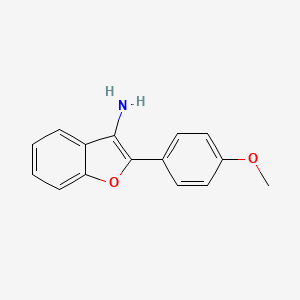
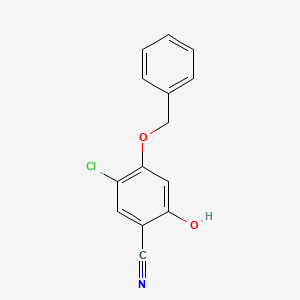
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
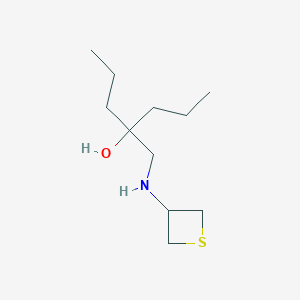
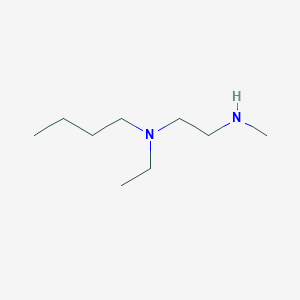

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
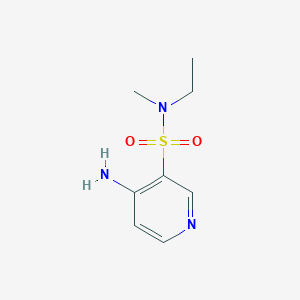
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
